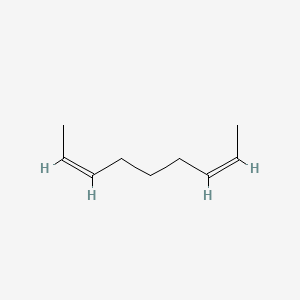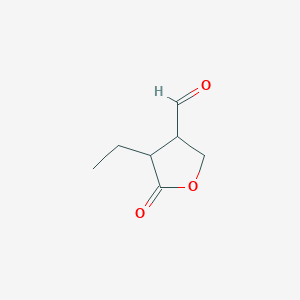
Sodium 4-fluorobenzenesulfinate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Flurobenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C6H4FNaO2S. It is a white crystalline solid known for its applications in organic synthesis and as a reagent in various chemical reactions . The compound is characterized by its high thermal stability and solubility in water, alcohol, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Flurobenzenesulfinic acid sodium salt is typically synthesized through the reaction of fluorobenzene with sodium sulfinate under controlled conditions. The reaction is carried out in a solvent, often under specific temperature and pressure conditions to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of 4-Flurobenzenesulfinic acid sodium salt involves large-scale reactions using fluorobenzene and sodium sulfinate. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Flurobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used.
Major Products:
Oxidation: Produces sulfonic acids.
Reduction: Produces sulfides.
Substitution: Produces various substituted benzene derivatives.
Scientific Research Applications
4-Flurobenzenesulfinic acid sodium salt is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-Flurobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile in substitution reactions. The sulfinic acid group can donate electrons, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
- Benzenesulfinic acid sodium salt
- 4-Chlorobenzenesulfinic acid sodium salt
- 4-Bromobenzenesulfinic acid sodium salt
Comparison: 4-Flurobenzenesulfinic acid sodium salt is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its chloro and bromo counterparts . The fluorine atom also enhances the compound’s stability and solubility in various solvents .
Properties
Molecular Formula |
C6H8FNaO4S |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
sodium;4-fluorobenzenesulfinate;dihydrate |
InChI |
InChI=1S/C6H5FO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 |
InChI Key |
VZETXJGZDHPQCZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)[O-].O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)




